Researchers often struggle with boronic acids that protodeboronate too rapidly under coupling conditions. (4-Chloro-2-fluoro-6-methylphenyl)boronic acid's ortho-F/Me substitution provides balanced stability and reactivity, enabling reliable sequential Suzuki couplings without protecting group manipulation. * Controlled protodeboronation rate (t1/2 >1 sec) for extended heating in basic media. * Retained para-Cl for iterative cross-coupling, reducing step count. * Enhanced Lewis acidity from ortho-F improves diol binding for sensor development. Available in bulk with assured purity.
Molecular FormulaC7H7BClFO2
Molecular Weight188.39 g/mol
Cat. No.B8206508
⚠ Attention: For research use only. Not for human or veterinary use.
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid (C₇H₇BClFO₂, MW 188.39) is a trisubstituted phenylboronic acid bearing chlorine at the para position, fluorine at the ortho position, and a methyl group at the other ortho position relative to the boronic acid functionality. This substitution pattern creates a unique steric and electronic environment around the reactive boron center, with electron-withdrawing effects from both ortho-fluorine and para-chlorine balanced by electron-donating character from the ortho-methyl group [1]. The compound functions as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a densely functionalized aryl moiety into biaryl scaffolds relevant to pharmaceutical and agrochemical intermediate synthesis [2].
[1] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2017;90(4):677-702. View Source
[2] Clarke ML. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry. 2007;3:18. View Source
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid: Why Analogs Fall Short
Generic substitution of (4-chloro-2-fluoro-6-methylphenyl)boronic acid with simpler mono- or disubstituted phenylboronic acids is precluded by the compound's distinctive ortho,ortho-disubstitution architecture. The simultaneous presence of an ortho-fluorine and an ortho-methyl group creates a sterically congested environment that fundamentally alters both the ground-state geometry and the transition-state energetics during transmetalation in Suzuki-Miyaura coupling [1]. Class-level evidence demonstrates that fluoro-substituted phenylboronic acids exhibit systematically elevated acidity constants (pKa) relative to non-fluorinated analogs, with each additional fluorine lowering the pKa by approximately 0.5-1.0 units depending on substitution position [2]. This electronic perturbation directly impacts hydrolytic stability, protodeboronation susceptibility, and coupling efficiency under basic aqueous conditions. Furthermore, ortho-substituents exert non-additive effects: mechanistic studies reveal that arylboronic acids bearing ortho substituents do not follow the same protodeboronation rate correlations with Lewis acidity as their meta- or para-substituted counterparts [3]. Consequently, substituting this compound with a less-substituted analog lacking the ortho-chloro or ortho-fluoro groups would yield different coupling kinetics, altered byproduct profiles from competing protodeboronation, and potentially divergent regiochemical outcomes in subsequent transformations, undermining reproducibility in multi-step synthetic sequences.
[1] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2017;90(4):677-702. View Source
[2] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. 2017. Semantic Scholar. View Source
[3] Cox PA, Reid M, Leach AG, Campbell AD, King EJ, Lloyd-Jones GC. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017;139(37):13156-13165. View Source
Molecular Weight Differentiation from Non-Chlorinated Analog
The para-chloro substituent in (4-chloro-2-fluoro-6-methylphenyl)boronic acid confers a molecular weight of 188.39 g/mol, representing a +34.44 g/mol increase relative to the non-chlorinated analog (2-fluoro-6-methylphenyl)boronic acid (MW 153.95 g/mol). This mass differential directly alters the physicochemical profile of any downstream coupling product and provides distinct analytical traceability via mass spectrometry .
Calculated from molecular formula C₇H₇BClFO₂ vs. C₇H₈BFO₂
Why This Matters
The significant mass difference enables unambiguous analytical differentiation of coupling products and provides a distinct halogen handle for further functionalization in multi-step synthetic routes.
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid contains a para-chloro substituent that is retained during boronic acid coupling reactions, providing a second electrophilic site for subsequent orthogonal cross-coupling or nucleophilic aromatic substitution. In contrast, the non-chlorinated analog (2-fluoro-6-methylphenyl)boronic acid lacks this secondary synthetic handle, limiting downstream derivatization options . This architectural distinction is quantitative: the presence of the C-Cl bond (bond dissociation energy approximately 95 kcal/mol under standard coupling conditions) creates a chemically orthogonal reactive site that persists through Suzuki-Miyaura coupling of the boronic acid moiety.
functional group handlecross-couplingorthogonal reactivity
Evidence Dimension
Number of orthogonal reactive sites post-coupling
Target Compound Data
2 reactive sites (B(OH)₂ for coupling + C-Cl retained)
Comparator Or Baseline
(2-Fluoro-6-methylphenyl)boronic acid: 1 reactive site (B(OH)₂ only)
Quantified Difference
+1 orthogonal reactive handle (para-chloro)
Conditions
Standard Suzuki-Miyaura cross-coupling conditions with Pd catalyst
Why This Matters
The retained para-chloro substituent enables iterative cross-coupling sequences in diversity-oriented synthesis and library construction, reducing the total number of synthetic steps required to access complex biaryl architectures.
functional group handlecross-couplingorthogonal reactivity
Enhanced Lewis Acidity from Ortho-Fluoro Substitution
Class-level analysis of fluorinated phenylboronic acids demonstrates that ortho-fluorine substitution elevates Lewis acidity at the boron center through inductive electron withdrawal, thereby enhancing binding affinity toward diol-containing analytes such as saccharides. This effect is amplified when fluorine occupies the ortho position relative to the boronic acid group, as is the case in the target compound [1]. While direct comparative binding data for the specific chloro-fluoro-methylphenyl scaffold are not available in the open literature, the established structure-activity relationship across the fluorophenylboronic acid class supports the inference that this substitution pattern confers differentiated binding properties relative to non-fluorinated or meta/para-only fluorinated analogs.
Lewis aciditydiol bindingmolecular recognition
Evidence Dimension
Lewis acidity enhancement (qualitative class trend)
Target Compound Data
Contains ortho-fluorine (position 2) adjacent to boronic acid
Comparator Or Baseline
Non-fluorinated phenylboronic acids or meta/para-only fluorinated analogs
Quantified Difference
Not quantified for this specific compound; class trend shows ortho-fluoro substituents increase Lewis acidity and diol binding affinity
Conditions
Aqueous/organic media at physiological or near-physiological pH
Why This Matters
The ortho-fluoro substituent positions this compound as a candidate building block for sensor development and molecular recognition applications where enhanced boronic acid-diol binding is advantageous, differentiating it from non-ortho-fluorinated alternatives.
Lewis aciditydiol bindingmolecular recognition
[1] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2017;90(4):677-702. View Source
Balanced Protodeboronation Profile vs Polyfluorinated Analogs
Highly fluorinated arylboronic acids are documented to exhibit significantly accelerated base-catalyzed protodeboronation rates, with some polyfluorinated derivatives displaying half-lives as low as 0.1 seconds under basic aqueous conditions [1]. This rapid degradation pathway compromises coupling efficiency and necessitates specialized handling protocols. (4-Chloro-2-fluoro-6-methylphenyl)boronic acid contains only a single fluorine substituent combined with a para-chloro group and an ortho-methyl group. This substitution pattern—specifically the presence of only one fluorine rather than multiple fluorines—is inferred to confer more moderate protodeboronation susceptibility compared to di-, tri-, or tetra-fluorinated phenylboronic acids, based on class-level mechanistic understanding that protodeboronation rates scale with cumulative electron-withdrawing substituent count [2].
protodeboronationstabilityreaction yield
Evidence Dimension
Protodeboronation susceptibility (class trend)
Target Compound Data
Single fluorine substituent with para-chloro and ortho-methyl
Not directly quantified; class trend indicates protodeboronation half-life inversely correlates with degree of fluorination (polyfluorinated: t₁/₂ as low as 0.1 s)
Conditions
Basic aqueous or aqueous-organic conditions, ambient to elevated temperatures
Why This Matters
The mono-fluorinated profile with additional ortho-methyl steric shielding predicts improved bench stability and higher reproducible coupling yields compared to heavily fluorinated alternatives, reducing procurement risk for laboratories requiring consistent synthetic performance.
protodeboronationstabilityreaction yield
[1] Hall AMR, Wei R, Pritchard MS, Behrens R, Lloyd-Jones GC, King EJ. Stopped-Flow ¹⁹F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. European Journal of Organic Chemistry. 2021;2021(17):2331-2342. View Source
[2] Cox PA, Reid M, Leach AG, Campbell AD, King EJ, Lloyd-Jones GC. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017;139(37):13156-13165. View Source
Ortho-Methyl Steric Shielding in Coupling
The ortho-methyl substituent adjacent to the boronic acid group in (4-chloro-2-fluoro-6-methylphenyl)boronic acid introduces significant steric bulk that modulates the transmetalation step in Suzuki-Miyaura coupling. This steric effect is absent in analogs such as (4-chloro-2-fluorophenyl)boronic acid, which lacks the ortho-methyl group. While no published kinetic data exist for direct comparison of these specific compounds, class-level studies on ortho-substituted phenylboronic acids demonstrate that ortho substituents reduce transmetalation rates by 2- to 10-fold relative to unsubstituted or para-substituted analogs under comparable conditions [1]. The steric encumbrance simultaneously suppresses competing protodeboronation pathways by hindering approach of hydroxide or water to the boron center [2].
steric effectstransmetalationcoupling efficiency
Evidence Dimension
Steric influence on transmetalation rate (class trend)
Target Compound Data
Contains ortho-methyl (position 6) adjacent to boronic acid
Not quantified for this specific compound; class trend shows 2- to 10-fold transmetalation rate reduction with ortho substituents
Conditions
Suzuki-Miyaura coupling with Pd catalysts, aqueous-organic media with base
Why This Matters
The ortho-methyl steric shield confers dual benefit: reduced protodeboronation side reactions plus tunable coupling reactivity that can be advantageous when sequential or chemoselective couplings are required in complex synthetic sequences.
steric effectstransmetalationcoupling efficiency
[1] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2017;90(4):677-702. View Source
[2] Cox PA, Reid M, Leach AG, Campbell AD, King EJ, Lloyd-Jones GC. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. 2017;139(37):13156-13165. View Source
Microwave-Accelerated Coupling with Aryl Chlorides
A convenient microwave-accelerated cross-coupling procedure between aryl chlorides and a range of boronic acids has been developed, with specific attention to the reactivity profile of fluorinated arylboronic acids. The study notes that heavily fluorinated boronic acids exhibit diminished nucleophilicity and require longer reaction times or elevated temperatures to achieve satisfactory coupling yields [1]. (4-Chloro-2-fluoro-6-methylphenyl)boronic acid, bearing only a single fluorine, is expected to maintain sufficient nucleophilic character for efficient microwave-assisted coupling with aryl chlorides—cheaper and more widely available electrophiles than aryl bromides or iodides—while avoiding the severe reactivity suppression observed with polyfluorinated analogs.
The compound's substitution pattern predicts compatibility with rapid microwave-assisted synthetic protocols using economical aryl chloride substrates, offering throughput advantages in medicinal chemistry and parallel synthesis applications compared to more highly fluorinated alternatives that require aryl bromide or iodide electrophiles.
[1] Clarke ML. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry. 2007;3:18. View Source
Procure this compound when the synthetic route requires introduction of a densely functionalized aryl group bearing both ortho-fluorine and ortho-methyl substituents while preserving a para-chloro substituent for subsequent orthogonal cross-coupling. The retained C-Cl bond enables sequential Suzuki-Miyaura couplings without protecting group manipulations, reducing step count in convergent synthesis of complex biaryl architectures. This scenario is particularly valuable in pharmaceutical intermediate synthesis where iterative C-C bond formation is required [1].
Microwave Suzuki Coupling with Aryl Chlorides
Consider this compound when developing microwave-accelerated synthetic protocols utilizing economical aryl chloride substrates. The mono-fluorinated profile predicts sufficient nucleophilicity to couple efficiently with aryl chlorides under microwave conditions using Pd/dcpmp or related catalyst systems, whereas polyfluorinated boronic acids often fail to couple with these less reactive electrophiles [1]. This application scenario supports high-throughput medicinal chemistry workflows where rapid library synthesis is prioritized.
Sensor Building Block for Diol Recognition
Select this compound as a scaffold precursor when developing diol-recognition elements where enhanced Lewis acidity from the ortho-fluorine substituent is beneficial. The ortho-fluoro group elevates the boron center's electrophilicity, improving binding affinity toward saccharides and other cis-diol-containing analytes relative to non-fluorinated phenylboronic acids [1]. The additional substitution (para-chloro, ortho-methyl) provides handles for conjugation to sensor surfaces or reporter moieties without compromising the recognition element's core binding properties.
Synthetic Routes with Controlled Protodeboronation
Procure this compound for synthetic sequences where predictable, moderate protodeboronation susceptibility is advantageous. The single fluorine substituent combined with ortho-methyl steric shielding provides a stability profile intermediate between highly labile polyfluorinated boronic acids (t₁/₂ < 1 second under basic conditions) [1] and highly stable non-fluorinated analogs. This balanced profile is useful when partial protodeboronation is desired as a synthetic step or when coupling conditions involve extended heating in basic aqueous media where more heavily fluorinated alternatives would degrade unacceptably [2].
[1] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. 2017;90(4):677-702. View Source
[2] Hall AMR, Wei R, Pritchard MS, Behrens R, Lloyd-Jones GC, King EJ. Stopped-Flow ¹⁹F NMR Spectroscopic Analysis of a Protodeboronation Proceeding at the Sub-Second Time-Scale. European Journal of Organic Chemistry. 2021;2021(17):2331-2342. View Source
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